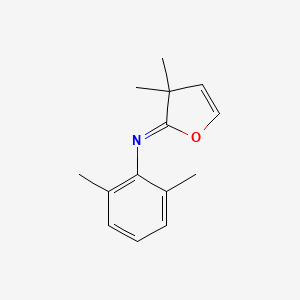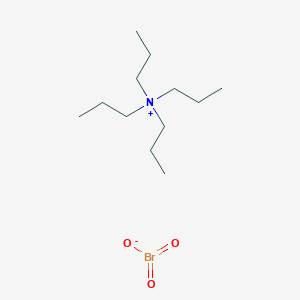
1-Propanaminium, N,N,N-tripropyl-, bromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, N,N,N-tripropyl-, bromate: is a quaternary ammonium compound. It is commonly used as a phase transfer catalyst in organic synthesis, facilitating the transfer of charged species across different phases. This compound is known for its environmental compatibility, ease of handling, non-corrosive nature, and reusability, making it suitable for various organic synthesis applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanaminium, N,N,N-tripropyl-, bromate can be synthesized through the quaternization of tripropylamine with 1-bromopropane. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanaminium, N,N,N-tripropyl-, bromate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The bromate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate or sodium chloride can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various brominated organic compounds, while reduction can produce amines or other reduced species .
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, N,N,N-tripropyl-, bromate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, aiding in the formation of complex organic molecules.
Biology: This compound is utilized in biochemical assays and studies involving membrane transport and ion exchange.
Wirkmechanismus
The mechanism by which 1-Propanaminium, N,N,N-tripropyl-, bromate exerts its effects involves its ability to facilitate the transfer of charged species across different phases. This is achieved through the formation of ion pairs with the charged species, allowing them to move from one phase to another. The molecular targets and pathways involved include interactions with various anions and cations, enabling efficient phase transfer and catalysis .
Vergleich Mit ähnlichen Verbindungen
- Tetrapropylammonium bromide
- Tetraethylammonium bromide
- Tetrabutylammonium bromide
Comparison: 1-Propanaminium, N,N,N-tripropyl-, bromate is unique in its specific alkyl chain length and bromate anion, which confer distinct properties compared to other quaternary ammonium compounds. Its environmental compatibility, ease of handling, and reusability make it particularly advantageous for certain applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
756528-49-1 |
|---|---|
Molekularformel |
C12H28BrNO3 |
Molekulargewicht |
314.26 g/mol |
IUPAC-Name |
tetrapropylazanium;bromate |
InChI |
InChI=1S/C12H28N.BrHO3/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3)4/h5-12H2,1-4H3;(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
FGLJZXZMIWNYGO-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](CCC)(CCC)CCC.[O-]Br(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)
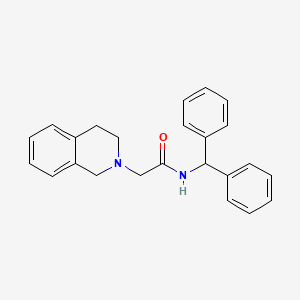
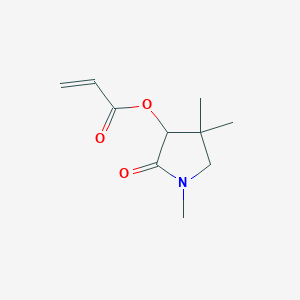

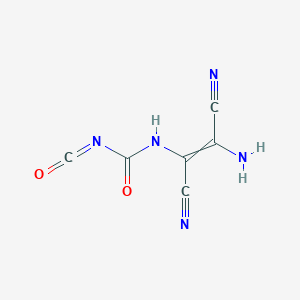
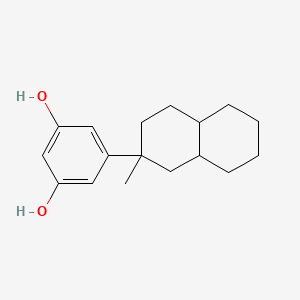
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)

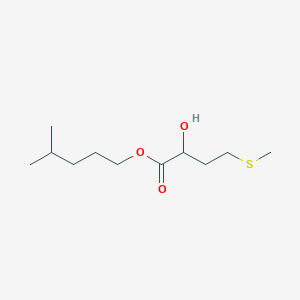
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
